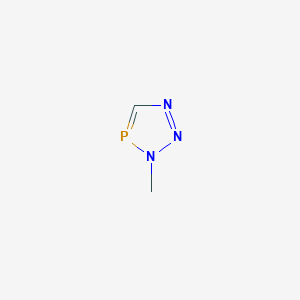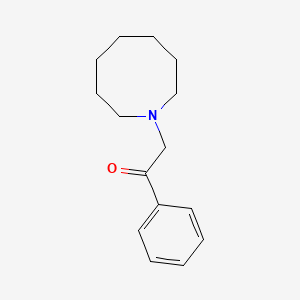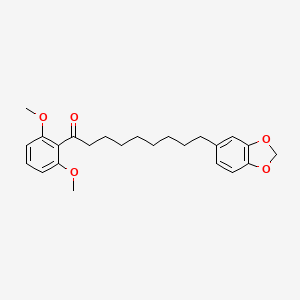
3,3-Dichlorobutan-2-yl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichlorobutan-2-yl ethyl carbonate is an organic compound with the molecular formula C7H12Cl2O3 . It is a derivative of butanol and ethyl carbonate, characterized by the presence of two chlorine atoms at the third carbon position of the butyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate typically involves the reaction of 3,3-dichlorobutan-2-ol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,3-Dichlorobutan-2-ol+Ethyl chloroformate→3,3-Dichlorobutan-2-yl ethyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3,3-Dichlorobutan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: In the presence of water, the compound can hydrolyze to produce 3,3-dichlorobutan-2-ol and ethyl carbonate.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: 3-Hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: 3,3-Dichlorobutan-2-ol and ethyl carbonate.
Oxidation: Corresponding carbonyl compounds.
科学研究应用
3,3-Dichlorobutan-2-yl ethyl carbonate has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3,3-Dichlorobutan-2-yl ethyl carbonate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and oxidation, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions.
相似化合物的比较
Similar Compounds
3,3-Dichlorobutan-2-ol: A precursor in the synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate.
Ethyl chloroformate: A reagent used in the synthesis of the compound.
3-Hydroxybutan-2-yl ethyl carbonate: A product formed from the nucleophilic substitution of this compound.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the third carbon position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
属性
CAS 编号 |
115395-68-1 |
|---|---|
分子式 |
C7H12Cl2O3 |
分子量 |
215.07 g/mol |
IUPAC 名称 |
3,3-dichlorobutan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H12Cl2O3/c1-4-11-6(10)12-5(2)7(3,8)9/h5H,4H2,1-3H3 |
InChI 键 |
ZXFQFBQVMUPNRS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC(C)C(C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


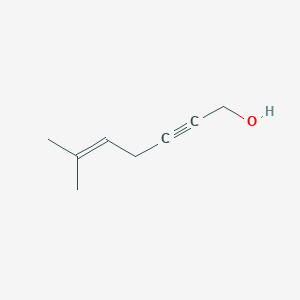

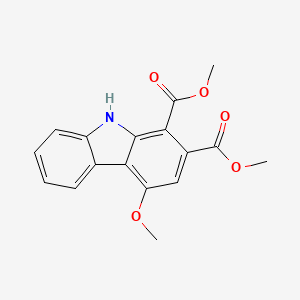
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
